N-Boc-3-cyclopentylamino-propionic acid
Description
N-Boc-3-cyclopentylamino-propionic acid is a synthetic amino acid derivative designed for specific applications in multi-step organic synthesis. As a non-proteinogenic amino acid, it is not found in natural proteins but is highly valued for its ability to create novel molecular architectures with tailored properties. Its structure combines a propionic acid core with an amino group on the third carbon (the β-position), which is further substituted with a cyclopentyl ring and protected by a tert-butoxycarbonyl (Boc) group.
Below are the key physicochemical properties of this compound:
| Property | Value |
| CAS Number | 496465-42-2 |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Appearance | White to off-white powder |
| Canonical SMILES | C1CCC(C1)NC(CC(=O)O)C(=O)OC(C)(C)C |
This data is compiled from publicly available chemical databases.
The fundamental structure of this compound places it within the class of beta-amino acids (β-amino acids). Unlike the common alpha-amino acids that are the building blocks of proteins, β-amino acids have their amino group attached to the beta-carbon, two atoms away from the carboxyl group. nih.govingentaconnect.com This seemingly small structural change has profound implications for the molecules that contain them.
The incorporation of β-amino acids into peptides leads to the formation of "peptidomimetics"—molecules that mimic the structure of natural peptides but often exhibit enhanced properties. nih.govresearchgate.net Peptides constructed from or containing β-amino acids can adopt stable, predictable secondary structures, such as helices and turns. acs.org A key advantage of these β-peptides is their significantly increased resistance to proteolytic degradation by enzymes in the body, which is a major limitation for the therapeutic use of natural peptides. nih.govresearchgate.net
Furthermore, the cyclopentyl group attached to the nitrogen atom in this compound introduces a degree of conformational rigidity. The synthesis and integration of such cyclic β-amino acids into peptides can constrain the molecule into a specific, biologically active conformation, which is a powerful strategy in drug design. ingentaconnect.com The structural diversity offered by β-amino acids, including the potential for multiple stereoisomers, provides vast scope for molecular design in medicinal chemistry. nih.govingentaconnect.com
In complex organic synthesis, it is often necessary to prevent a reactive functional group, such as an amine, from participating in a reaction while another part of the molecule is being modified. This is achieved by using a "protecting group." The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis. total-synthesis.comjk-sci.com
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. total-synthesis.comjk-sci.com This reaction converts the highly nucleophilic amine into a much less reactive carbamate, effectively masking it from subsequent reactions. total-synthesis.com
The significance of the Boc group lies in its unique chemical stability and cleavage conditions. It is robust and stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. total-synthesis.comnih.gov However, it can be easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). jk-sci.comrsc.org This acid-lability is a key feature, as it allows for selective deprotection without disturbing other acid-sensitive parts of the molecule or other protecting groups.
This property makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group or the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group. total-synthesis.com This orthogonality is fundamental to strategies like Solid-Phase Peptide Synthesis (SPPS), where different protecting groups must be removed sequentially to build a peptide chain one amino acid at a time. total-synthesis.com
| Feature | Description |
|---|---|
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Cleavage Condition | Mild to strong acid (e.g., Trifluoroacetic acid (TFA), HCl) jk-sci.comrsc.org |
| Stability | Stable to basic conditions, nucleophiles, and catalytic hydrogenation total-synthesis.comnih.gov |
| Orthogonality | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups total-synthesis.com |
The primary research application of this compound is as a specialized building block for the synthesis of complex organic molecules and peptidomimetics. nih.gov Its pre-packaged features—the β-amino acid core, the Boc-protected amine, and the cyclopentyl substituent—allow synthetic chemists to introduce this specific structural unit into a target molecule in a controlled and efficient manner.
The methodological focus involving this compound typically falls into two main areas:
Incorporation into Peptides and Peptidomimetics: Researchers use this compound in peptide synthesis to create novel analogues of biologically active peptides. ingentaconnect.comacs.org The process involves coupling the carboxylic acid end of the molecule to the free amine of a growing peptide chain. Subsequently, the Boc group is removed with acid to reveal the amine, which is then ready for coupling with the next amino acid. The inclusion of this specific residue is studied to determine its effect on the peptide's structure, stability, and biological function. researchgate.netsemanticscholar.org
Synthesis of Small Molecule Therapeutics: Beyond peptides, this compound can serve as a key intermediate in the synthesis of non-peptidic small molecules in drug discovery programs. The cyclopentylamino moiety can be a critical pharmacophore for binding to a biological target, and the β-amino acid backbone provides a scaffold for orienting other functional groups.
The synthesis of this compound itself and related β-amino acids often relies on established synthetic methodologies, as outlined in the table below.
| Method | Description |
|---|---|
| Conjugate Addition (Michael Addition) | An amine (like cyclopentylamine) is added to an α,β-unsaturated ester (like ethyl acrylate). The resulting β-amino ester is then hydrolyzed to the carboxylic acid. |
| Arndt-Eistert Homologation | An α-amino acid is converted to its β-amino acid counterpart by a sequence of reactions that effectively inserts a methylene (B1212753) (-CH₂-) group into the carbon backbone. |
| Mannich Reaction | A reaction involving an aldehyde, an amine, and a compound with an acidic proton (like a malonic ester) to form a β-amino carbonyl compound. |
Structure
3D Structure
Properties
IUPAC Name |
3-[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-8-11(15)16)10-6-4-5-7-10/h10H,4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWOCVWWQJRBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590453 | |
| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917202-01-8 | |
| Record name | N-(tert-Butoxycarbonyl)-N-cyclopentyl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Boc 3 Cyclopentylamino Propionic Acid
Enantioselective Approaches to N-Boc-3-cyclopentylamino-propionic Acid
The asymmetric synthesis of β-amino acids is of significant interest due to their role as building blocks for peptidomimetics and other biologically active molecules. uniovi.esacs.orgmdpi.com Enantioselective methods are crucial for accessing optically pure this compound.
Asymmetric Synthesis Strategies for Beta-Amino Acids
A variety of catalytic asymmetric strategies have been developed for the synthesis of β-amino acids. researchgate.net These methods often involve the stereocontrolled formation of either the Cα-Cβ bond or the Cβ-N bond. Prominent approaches include the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, the hydrogenation of enamines, and the addition of nucleophiles to imines. nih.gov For instance, the enantioselective conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a powerful method for creating the chiral center found in β-amino acid derivatives. nih.gov
Enzymatic strategies have also proven effective for the preparation of enantiomerically pure β-amino acids, offering high selectivity under mild reaction conditions. researchgate.net Biocatalytic methods, such as those employing transaminases or ammonia lyases, can provide direct access to chiral amino acids.
Chiral Catalysis in the Preparation of this compound
Chiral catalysts are central to achieving high enantioselectivity in the synthesis of this compound. Metal-based catalysts, particularly those involving copper, rhodium, and palladium, have been successfully employed in asymmetric conjugate additions and hydrogenations. For example, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds can produce enantioenriched β-amino acid derivatives. nih.gov The choice of chiral ligand is critical in these systems, as it dictates the stereochemical outcome of the reaction.
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of β-amino acids. Chiral phosphoric acids, thioureas, and proline derivatives can effectively catalyze the enantioselective addition of nucleophiles to imines or α,β-unsaturated systems. These catalysts operate through the formation of chiral intermediates and transition states, guiding the approach of the reactants to favor one enantiomer over the other.
| Catalyst Type | Reaction | Typical Enantiomeric Excess (ee) |
| Chiral Phosphoric Acid | Mannich Reaction | 85-99% |
| Copper-Bisoxazoline | Conjugate Addition | 90-98% |
| Rhodium-DuPhos | Asymmetric Hydrogenation | >95% |
Stereocontrolled Introduction of the Cyclopentyl Moiety
The stereocontrolled synthesis of cyclopentane-containing β-amino acids has been achieved through various elegant strategies, often starting from chiral precursors derived from natural sources like sugars. uniovi.esacs.orgmdpi.com One effective method involves the use of a ring-closing metathesis (RCM) reaction to construct the cyclopentene (B43876) ring, followed by a stereoselective aza-Michael addition to introduce the amino group. uniovi.esacs.org
For the synthesis of this compound, a plausible approach would involve the reductive amination of a cyclopentanone with a chiral β-amino ester. This would be followed by N-alkylation with a suitable three-carbon synthon to build the propionic acid backbone. Alternatively, the direct conjugate addition of cyclopentylamine (B150401) to a chiral α,β-unsaturated ester, catalyzed by a chiral Lewis acid, could establish the stereocenter at the Cβ position while simultaneously introducing the cyclopentyl group.
General Synthetic Routes to this compound
Beyond enantioselective strategies, several general methods can be adapted for the synthesis of the target molecule, often involving the strategic use of protecting groups and classical bond-forming reactions.
Strategic Protection of the Amine Functionality with the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. total-synthesis.comchemistrysteps.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. beilstein-journals.orgorganic-chemistry.org
In the context of synthesizing this compound, the Boc group can be introduced at various stages. For instance, cyclopentylamine can be Boc-protected first, and the resulting N-Boc-cyclopentylamine can then be used as a nucleophile in a conjugate addition reaction. Alternatively, the amino group of a β-amino propionic acid ester can be protected with the Boc group before the introduction of the cyclopentyl moiety via reductive amination or N-alkylation. The robustness of the Boc group allows for subsequent chemical transformations on other parts of the molecule without affecting the protected amine. total-synthesis.com
| Reagent | Base | Solvent | Typical Yield |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (B109758) (CH₂Cl₂) | >95% |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (B78521) (NaOH) | Dioxane/Water | 90-98% |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 85-95% |
Formation of the Propionic Acid Backbone (e.g., Homologation of Alpha-Amino Acids)
The propionic acid backbone of β-amino acids can be constructed through several methods, including the homologation of α-amino acids. The Arndt-Eistert homologation is a classic method for converting a carboxylic acid to its next higher homolog. rsc.org In this sequence, an α-amino acid can be converted to a β-amino acid by extending the carbon chain by one methylene (B1212753) unit. rsc.org
A potential route to this compound via homologation would start with a suitable N-cyclopentyl-α-amino acid. This precursor could be subjected to the Arndt-Eistert reaction sequence, which involves conversion to an acid chloride, reaction with diazomethane to form a diazoketone, and finally, a Wolff rearrangement in the presence of a nucleophile (such as water or an alcohol) to yield the homologated β-amino acid or its ester. The final step would be the protection of the amine with a Boc group if not already present.
Another approach involves the conjugate addition of cyclopentylamine to acrylates, followed by ester hydrolysis to yield the desired propionic acid backbone. This Michael-type addition is a straightforward and efficient method for constructing β-amino acid derivatives.
Incorporation of the Cyclopentylamino Fragment
The introduction of the cyclopentylamino moiety is a critical step in the synthesis of this compound. Two primary and robust methodologies for achieving this are reductive amination of a β-keto ester and conjugate addition of cyclopentylamine to an acrylate derivative.
Reductive Amination
One of the most common methods for forming secondary amines is through direct reductive amination. nih.gov This pathway involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of the target molecule, a suitable starting material would be a 3-oxo-propionic acid ester, such as ethyl 3-oxopropanoate.
The reaction proceeds via the initial formation of an enamine or iminium ion intermediate upon reaction of the β-keto ester with cyclopentylamine. This intermediate is then reduced in situ to form the desired secondary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being a preferred reagent due to its mildness and selectivity. nih.gov
The general scheme for this process is as follows:
EtOOC-CH₂-C(=O)-R + C₅H₉NH₂ → [Intermediate Iminium/Enamine] --(Reducing Agent)--> EtOOC-CH₂-CH(NHC₅H₉)-R
Following the successful incorporation of the cyclopentylamino group, the resulting ester is hydrolyzed to the corresponding carboxylic acid, and the secondary amine is protected with a tert-butyloxycarbonyl (Boc) group. The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. total-synthesis.comorganic-chemistry.org
Table 1: Reaction Conditions for Reductive Amination
| Parameter | Condition | Reference |
| Starting Materials | Ethyl 3-oxopropanoate, Cyclopentylamine | N/A |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | nih.gov |
| Solvent | Dichloromethane (CH₂Cl₂) | nih.gov |
| Temperature | Room Temperature | N/A |
| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | total-synthesis.comorganic-chemistry.org |
| Hydrolysis | Aqueous base (e.g., NaOH, LiOH) | N/A |
Conjugate Addition (Aza-Michael Addition)
An alternative and widely utilized strategy for the synthesis of β-amino acids is the aza-Michael addition. illinois.eduresearchgate.net This reaction involves the 1,4-conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net In this context, cyclopentylamine is reacted with an acrylic acid ester, such as ethyl acrylate.
This method directly establishes the carbon-nitrogen bond at the β-position of the propionic acid backbone. The reaction can be catalyzed by various agents, including Lewis acids or Brønsted acids, or can proceed without a catalyst, sometimes under solvent-free conditions. researchgate.net
The general reaction is depicted below:
CH₂=CH-COOEt + C₅H₉NH₂ → C₅H₉NH-CH₂-CH₂-COOEt
The resulting β-amino ester is then subjected to N-Boc protection and subsequent ester hydrolysis to yield the final product, this compound.
Table 2: Conditions for Aza-Michael Addition
| Parameter | Condition | Reference |
| Starting Materials | Ethyl acrylate, Cyclopentylamine | researchgate.net |
| Catalyst | Lewis acids (e.g., LiClO₄), or catalyst-free | researchgate.net |
| Solvent | Solvent-free or various organic solvents | researchgate.net |
| Temperature | Room Temperature | researchgate.net |
| Boc Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | total-synthesis.comorganic-chemistry.org |
| Hydrolysis | Aqueous base (e.g., NaOH, LiOH) | N/A |
Alternative and Emerging Synthetic Pathways for this compound
Beyond the conventional methods of reductive amination and conjugate addition, several innovative strategies for the synthesis of β-amino acids are emerging. These pathways offer potential advantages in terms of efficiency, stereoselectivity, and substrate scope.
Biocatalytic Synthesis
Biocatalysis has gained prominence as a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes such as lipases and lyases are being explored for the synthesis of β-amino acids. mdpi.comacs.org For instance, lipase-catalyzed hydrolysis of racemic β-amino esters can be employed for the kinetic resolution to obtain enantiomerically pure β-amino acids. mdpi.com
Furthermore, carbon-nitrogen lyases, such as aspartate ammonia lyases and ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, have demonstrated the ability to catalyze the stereoselective addition of amines to α,β-unsaturated acids. acs.org While the direct application to cyclopentylamine and propionic acid derivatives may require enzyme engineering, these biocatalytic methods represent a promising frontier for the synthesis of chiral β-amino acids. researchgate.netnih.gov
Table 3: Emerging Biocatalytic Approaches
| Enzyme Class | Reaction Type | Potential Application | Reference |
| Lipases | Enantioselective hydrolysis | Resolution of racemic 3-cyclopentylamino-propionic acid esters | mdpi.com |
| Carbon-Nitrogen Lyases | Hydroamination | Direct asymmetric synthesis of 3-cyclopentylamino-propionic acid | acs.org |
| Tryptophan Synthase (engineered) | β-substitution | Synthesis of β-N-substituted amino acids | researchgate.netnih.gov |
Metal-Catalyzed Reactions
Modern organometallic chemistry offers novel disconnections for the synthesis of β-amino acids. illinois.edu Recent advancements include:
Palladium-Catalyzed Aminocarbonylation of Alkenes: This method involves the reaction of an alkene with an amine and carbon monoxide under palladium catalysis to generate β-amino acid derivatives. illinois.edu
Nickel-Catalyzed Carboxylation of Aziridines: This approach utilizes a nickel catalyst to carboxylate substituted aziridines, providing a route to β-amino acids. illinois.edu
These methods provide access to complex β-amino acid structures from simple starting materials, though their application to the specific synthesis of this compound would require further investigation and optimization.
Chemical Reactivity and Derivatization of N Boc 3 Cyclopentylamino Propionic Acid
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group of N-Boc-3-cyclopentylamino-propionic acid is a versatile handle for various chemical modifications, including the formation of amide and ester linkages, as well as reduction to the corresponding alcohol.
Amide Bond Formation and Peptide Coupling Reactions
The formation of an amide bond is a cornerstone of peptide chemistry and a frequent transformation for N-Boc-protected amino acids. peptide.com This reaction involves the activation of the carboxylic acid moiety of this compound to make it susceptible to nucleophilic attack by an amine. A wide array of coupling reagents have been developed to facilitate this process efficiently, minimizing side reactions and preserving the stereochemical integrity of the reactants. uniurb.ituni-kiel.de
Commonly, the reaction proceeds by converting the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then readily attacked by the incoming amine. sigmaaldrich.com To prevent racemization, especially in chiral amino acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed. peptide.comuniurb.it These additives can trap the activated intermediate to form a less reactive but also less racemization-prone active ester. peptide.com
The choice of coupling reagent can be critical for achieving high yields and purity, particularly when dealing with sterically hindered amines or acids. sigmaaldrich.com Some of the most frequently used coupling reagents are carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. peptide.comsigmaaldrich.compeptide.com
| Reagent Class | Examples | Mechanism of Action | Notes |
|---|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. | DCC can lead to the formation of an insoluble dicyclohexylurea byproduct, which can be advantageous for purification in solution-phase synthesis. peptide.com DIC is often preferred in solid-phase synthesis as the diisopropylurea byproduct is more soluble. peptide.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Forms an activated acylphosphonium salt which then reacts with the amine. | These reagents are generally very efficient and can be used for difficult couplings. sigmaaldrich.com PyAOP is particularly effective for coupling N-methylated amino acids. peptide.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Generates active esters (OBt, OAt, or O-6-ClBt esters respectively) in the presence of a base. sigmaaldrich.com | HATU is known for its high reactivity and low racemization rates, attributed to the anchimeric assistance from the pyridine (B92270) nitrogen of the HOAt leaving group. sigmaaldrich.com |
Esterification and Hydrolysis Processes
The carboxylic acid of this compound can be converted to an ester through various esterification methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, due to the acid-labile nature of the N-Boc group, milder conditions are often preferred. For instance, esterification can be achieved using alkyl halides in the presence of a non-nucleophilic base, or through coupling reactions with alcohols mediated by reagents similar to those used in amide bond formation, such as DCC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
The hydrolysis of esters of this compound back to the carboxylic acid is typically carried out under basic conditions, for example, using aqueous sodium hydroxide (B78521) or lithium hydroxide. The N-Boc protecting group is generally stable to these basic conditions, allowing for the selective cleavage of the ester without affecting the protected amine. reddit.com This orthogonality is a key feature in multi-step synthetic sequences.
Reduction of the Carboxylic Acid Group
The carboxylic acid functionality can be reduced to a primary alcohol. Direct reduction of a carboxylic acid often requires strong reducing agents like lithium aluminum hydride (LiAlH₄). However, the use of LiAlH₄ can be challenging with complex molecules. stackexchange.com Milder and more selective methods are often employed for N-protected amino acids.
One common strategy involves the in-situ formation of a mixed anhydride (B1165640) by reacting the N-Boc-protected amino acid with a chloroformate, such as ethyl chloroformate, in the presence of a base. This activated intermediate is then reduced with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding N-Boc-protected amino alcohol. core.ac.uk Another effective method utilizes a mixture of sodium borohydride and iodine (NaBH₄/I₂), which can selectively reduce the carboxylic acid group. stackexchange.com
Alternatively, the carboxylic acid can be reduced to the corresponding aldehyde. A one-pot procedure for this transformation involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reduction with diisobutylaluminium hydride (DIBAL-H). rsc.org
Reactions Involving the Protected Amine Functionality
The N-Boc group serves as a robust protecting group for the secondary amine, which can be chemoselectively removed to liberate the free amine for subsequent derivatization.
Chemoselective Deprotection of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. fishersci.co.uk The deprotection proceeds via the formation of a stable tert-butyl cation. reddit.com
A variety of reagents and conditions can be employed for the deprotection of the N-Boc group, allowing for chemoselectivity in the presence of other functional groups. nih.govresearchgate.net
| Method | Reagents and Conditions | Advantages | Limitations |
|---|---|---|---|
| Acidic Hydrolysis | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), Hydrochloric acid (HCl) in dioxane or ethyl acetate, p-Toluenesulfonic acid (TsOH). sigmaaldrich.com | Generally fast and efficient. fishersci.co.uk Volatile acids and byproducts are easily removed. sigmaaldrich.com | Harsh conditions may not be suitable for molecules with other acid-sensitive functional groups. nih.gov |
| Thermolytic Deprotection | Heating in solvents like trifluoroethanol (TFE) or methanol, often at temperatures above 100°C. nih.gov Can be accelerated by microwave irradiation. researchgate.net | Avoids the use of strong acids, offering a degree of orthogonality. nih.gov | Requires high temperatures which may not be compatible with all substrates. nih.gov |
| Lewis Acid-Mediated Deprotection | Bismuth(III) trichloride (B1173362) (BiCl₃) in acetonitrile (B52724)/water. researchgate.net | Can be highly chemoselective, leaving other acid-labile groups such as tert-butyl esters intact. researchgate.net | May require specific solvent systems and temperatures. |
| Alternative Reagents | Oxalyl chloride in methanol. nih.govrsc.org Selectfluor in acetonitrile. researchgate.net | Offers mild reaction conditions (e.g., room temperature). nih.govrsc.org Can provide unique chemoselectivity. researchgate.net | The scope and compatibility with all functional groups may be more limited compared to standard methods. |
Subsequent Derivatization of the Free Amine (e.g., Alkylation, Acylation)
Once the N-Boc group is removed, the resulting secondary amine, 3-cyclopentylamino-propionic acid, is available for further functionalization.
Acylation: The free amine can readily undergo acylation reactions. This is essentially the reverse of the deprotection step, where a new acyl group is introduced. This can be achieved by reacting the amine with an acid chloride, an acid anhydride, or by using the same peptide coupling methodologies described in section 3.1.1 to form a new amide bond with a different carboxylic acid. This allows for the incorporation of the 3-cyclopentylamino-propionic acid moiety into larger and more complex molecules.
Alkylation: The secondary amine can also be alkylated by reaction with alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, forming a quaternary ammonium (B1175870) salt. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB), is a more controlled method for introducing an alkyl group. nih.gov This reaction proceeds via the formation of an iminium ion which is then reduced in situ. This method is highly effective for the synthesis of tertiary amines.
Modifications of the Cyclopentyl Ring
Direct chemical modification of the saturated cyclopentyl ring in this compound is not extensively documented in publicly available scientific literature. The chemical inertness of the C(sp³)–H bonds of the cycloalkane moiety makes direct, selective functionalization challenging under standard laboratory conditions. Research into the derivatization of cyclopentyl-containing amino acids primarily focuses on the synthesis of complex analogs from previously functionalized cyclopentane (B165970) precursors, rather than the post-synthetic modification of the cyclopentyl group itself.
However, analogous research in related areas suggests potential, albeit hypothetical, pathways for the modification of the cyclopentyl ring. These approaches can be broadly categorized into synthetic strategies using functionalized precursors and potential direct C-H functionalization methods.
Synthetic Approaches to Functionalized Cyclopentyl Amino Acid Analogs
The prevalent method for obtaining cyclopentyl amino acids with modified rings involves multi-step synthetic sequences starting from already functionalized cyclopentane or cyclopentene (B43876) derivatives. These strategies build the desired amino acid structure around a pre-modified carbocyclic core. This approach offers precise control over the position and stereochemistry of the substituents on the cyclopentyl ring.
For instance, the synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved starting from hexoses like d-mannose (B1359870) and d-galactose. nih.gov Key steps in such syntheses often include ring-closing metathesis to form the cyclopentene ring, followed by stereoselective introduction of the amino group. nih.gov This highlights a strategy where functionality (in this case, hydroxyl groups) is inherent to the starting material, leading to a modified cyclopentyl ring in the final amino acid product.
Similarly, the synthesis of highly constrained, bicyclic amino acids containing a cyclopentane ring, such as N-Boc-bicycloproline, begins with functionalized cyclopentene derivatives. nih.gov These syntheses utilize key reactions like rhodium-catalyzed nitrenoid C–H insertion to install the amine and ring-closing metathesis to form an adjacent ring, demonstrating the construction of complex structures from strategically chosen, reactive cyclopentanoid substrates. nih.gov
The following table summarizes examples of synthetically prepared cyclopentyl amino acid analogs with various modifications on the carbocyclic ring, illustrating the diversity achievable through synthetic design rather than direct modification.
| Type of Modification | Synthetic Precursor Example | Key Synthetic Method | Resulting Structure Type |
| Polyhydroxylation | D-Mannose, D-Galactose | Ring-Closing Metathesis, Aza-Michael Addition | Polyhydroxylated Cyclopentane β-Amino Acids nih.gov |
| Bicyclic Fusion | (2R,3S)-2-benzyloxymethylcyclopent-3-enol | Rh(II)-catalyzed Nitrenoid Insertion, Ring-Closing Metathesis | Fused Bicyclic Proline Analogs (e.g., N-Boc-bicycloproline) nih.gov |
| Carbonyl Group | 4-oxotetrahydroindole | Not specified | 4-aminooctahydroindole derivatives |
| Spirocyclic Fusion | (2S,4R)-4-hydroxyproline | Simmons-Smith Cyclopropanation | Spirocyclic Cyclopropane-Modified Proline Analogs |
Potential Direct Functionalization Strategies
While not demonstrated specifically for this compound, advancements in C–H functionalization chemistry offer potential routes for the direct modification of the cyclopentyl ring.
One such avenue is enzymatic hydroxylation. Studies using enzymes like cytochrome P450 have shown the capability to selectively hydroxylate C–H bonds in small cycloalkanes. For example, engineered variants of P450BM3 have been used to achieve enantioselective hydroxylation of N-Boc protected cyclobutylamine (B51885) derivatives at the methylene (B1212753) positions. nih.gov This biocatalytic approach could hypothetically be applied to the cyclopentyl ring of this compound to introduce hydroxyl groups, which could then serve as handles for further derivatization. nih.gov
Another area of chemical research that could be relevant is the development of powerful halogenating reagents. While electrophilic halogenation of unactivated alkanes is difficult, new reagents are continually being developed to functionalize complex molecules. researchgate.net Although no examples were found for the direct halogenation of a simple N-Boc-protected cyclopentylamino acid, this remains a theoretical possibility for introducing functionality.
Role of N Boc 3 Cyclopentylamino Propionic Acid As a Building Block in Complex Molecule Synthesis
Synthesis of Peptide Mimetics and Peptidomimetics
A primary application of beta-amino acids like N-Boc-3-cyclopentylamino-propionic acid is in the synthesis of peptidomimetics. nih.govmdpi.com These are molecules designed to mimic the structure and function of natural peptides but with enhanced properties, such as increased metabolic stability and improved oral bioavailability. mdpi.com The inclusion of a beta-amino acid instead of a natural alpha-amino acid alters the peptide backbone, making it resistant to degradation by common proteases. nih.gov
This compound is an ideal monomer for the synthesis of beta-peptides. Beta-peptides are oligomers of beta-amino acids that are known to fold into stable, predictable secondary structures, such as helices, sheets, and turns, similar to their alpha-peptide counterparts. The cyclopentyl group attached to the nitrogen atom acts as a bulky side chain that can influence the conformational preferences of the resulting peptide backbone. By strategically placing such substituted beta-amino acids within a sequence, chemists can design beta-peptides with specific, well-defined three-dimensional shapes, a critical factor for achieving high-affinity and selective binding to biological targets like protein receptors or enzymes.
Beyond linear peptide structures, this compound serves as a precursor for more rigid, non-peptidic scaffolds that mimic specific peptide conformations, such as beta-turns. The inherent functionality of the molecule—a protected amine and a carboxylic acid—allows it to be incorporated into cyclic structures or used as a starting point for multi-step syntheses of complex scaffolds. The cyclopentyl group provides a lipophilic and conformationally restricted element that can help orient other functional groups in a precise spatial arrangement, thereby mimicking the side chains of key amino acid residues in a natural peptide ligand.
Construction of Nitrogen-Containing Heterocyclic Systems
Amino acids are valuable starting materials for the synthesis of nitrogen-containing heterocycles, which are core components of many pharmaceuticals. The bifunctional nature of this compound allows it to participate in cyclization reactions to form a variety of ring systems.
The pyrazolopyrimidine core is a "privileged scaffold" in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. Synthetic strategies for this heterocycle often involve the condensation of a substituted pyrazole (B372694) with a beta-dicarbonyl compound or an equivalent. nih.govnih.gov Beta-amino acids and their derivatives can serve as key synthons in creating the pyrimidine (B1678525) portion of the fused ring system. For instance, derivatives of this compound can be used to introduce a substituted side chain onto the heterocyclic core, which is crucial for modulating kinase selectivity and potency. rjraap.com In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, beta-amino carbonyl linkers have been successfully used to connect a pharmacophore to a fused pyrazolopyrimidine scaffold. rjraap.com Similarly, the furanopyrimidine scaffold, another important heterocycle in drug discovery, can be assembled using building blocks derived from beta-amino acids, where the amino and carboxylate functionalities are used to form the pyrimidine ring.
Table 1: Application in Heterocyclic Core Synthesis
| Heterocyclic Core | Synthetic Role of Beta-Amino Acid Building Block | Potential Application |
| Pyrazolopyrimidine | Serves as a linker or part of the pyrimidine ring formation. rjraap.comtandfonline.com | Kinase Inhibitors, DPP-4 Inhibitors rjraap.com |
| Furanopyrimidine | Can be used in the construction of the pyrimidine ring. | EGFR Inhibitors |
The utility of this compound extends to the synthesis of other medicinally relevant heterocyclic systems. The Boc-protected amine can be deprotected and involved in reactions such as reductive aminations, condensations, or transition-metal-catalyzed cross-couplings to build diverse heterocyclic structures. The propionic acid backbone provides a three-carbon unit that can be readily incorporated into five- or six-membered rings. The cyclopentyl group can be used to fine-tune the physicochemical properties of the final molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Applications in DNA-Encoded Chemical Library (DEL) Synthesis
DNA-Encoded Library (DEL) technology enables the synthesis and screening of vast collections of compounds (often billions of molecules) against a protein target. The synthesis is performed combinatorially on a DNA tag that "encodes" the chemical history of the attached molecule. Building blocks for DEL synthesis must have specific characteristics: a functional group for attachment to the DNA scaffold and an orthogonal reactive handle for further diversification, often protected with a group that can be removed under DNA-compatible conditions.
This compound is well-suited for this technology.
The carboxylic acid allows for its initial coupling to an amine-functionalized DNA tag via standard amide bond formation.
The Boc-protected amine is stable during the initial coupling but can be readily cleaved under acidic conditions that are compatible with DNA integrity.
Once deprotected, the newly freed secondary amine can be acylated with a second set of building blocks (e.g., carboxylic acids) in the next step of the combinatorial synthesis.
This "split-and-pool" approach allows for the creation of immense libraries where the cyclopentylamino propionic acid core serves as a central scaffold, diversified at the nitrogen atom. The resulting library can then be screened to identify high-affinity ligands for therapeutic targets.
Table 2: Suitability of this compound for DEL Synthesis
| Feature | Function in DEL Synthesis | Compatibility |
| Carboxylic Acid | Attachment to amine-modified DNA tag | High |
| Boc-Protected Amine | Orthogonal handle for subsequent reactions | High (DNA-compatible deprotection) |
| Cyclopentyl Group | Introduces structural diversity and rigidity | High |
Precursor for Advanced Pharmaceutical Intermediates
This compound serves as a crucial starting material in the synthesis of more complex molecules that are key intermediates in the development of novel pharmaceuticals. The presence of the Boc protecting group on the nitrogen atom allows for controlled reactions at other parts of the molecule, while the cyclopentyl group provides a specific steric and lipophilic profile that can be advantageous for the biological activity of the final drug substance. This strategic combination of functional groups makes it a valuable component in the medicinal chemist's toolbox for creating advanced pharmaceutical intermediates with desired properties.
One of the most significant applications of this compound is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govresearchwithrutgers.com DPP-4 is a therapeutic target for the treatment of type 2 diabetes. oatext.comnih.gov The inhibition of this enzyme increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels. oatext.com
This compound provides the N-terminal amino acid fragment in the synthesis of certain DPP-4 inhibitors. nih.govresearchwithrutgers.com The cyclopentyl group is designed to fit into a specific hydrophobic pocket (the S2 pocket) of the DPP-4 enzyme, contributing to the potency and selectivity of the inhibitor. oatext.com The Boc-protected amine allows for the coupling of this building block with other fragments, typically a proline-like scaffold that interacts with the S1 pocket of the enzyme, to form the final dipeptide mimetic structure of the inhibitor. nih.govoatext.com
Detailed research has demonstrated the importance of the N-terminal amino acid's structure in achieving high inhibitory potency and chemical stability in DPP-4 inhibitors. For instance, studies on a series of α-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors revealed that beta-branching in the N-terminal amino acid, such as that provided by the cyclopentyl group, can enhance chemical stability and inhibitory activity. nih.gov The synthesis of these advanced pharmaceutical intermediates involves the coupling of this compound with the desired proline mimetic, followed by deprotection of the Boc group and subsequent chemical modifications to yield the final active pharmaceutical ingredient. nih.gov
The following table outlines the key components and their roles in the synthesis of DPP-4 inhibitors using this compound as a precursor.
| Component | Role in Synthesis |
| This compound | Provides the N-terminal fragment with a specific hydrophobic group (cyclopentyl) for binding to the S2 pocket of the DPP-4 enzyme. The Boc group enables controlled coupling reactions. |
| Proline Mimetic | Forms the C-terminal part of the inhibitor, designed to interact with the S1 pocket of the DPP-4 enzyme. |
| Coupling Agents (e.g., EDC, HOBt) | Facilitate the formation of the amide bond between this compound and the proline mimetic. nih.gov |
| Deprotection Reagents (e.g., TFA) | Remove the Boc protecting group from the nitrogen atom to allow for further synthetic steps or to yield the final active compound. |
While the primary documented use of this compound as a precursor for advanced pharmaceutical intermediates is in the field of DPP-4 inhibitors, its structural motifs are of interest in the broader context of medicinal chemistry for designing molecules that require constrained amino acid analogs. google.com
Mechanistic Investigations Pertaining to Reactions of N Boc 3 Cyclopentylamino Propionic Acid
Elucidation of N-Boc Deprotection Mechanisms
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to removal under acidic conditions. The deprotection of the N-Boc group in N-Boc-3-cyclopentylamino-propionic acid is a critical step in many synthetic sequences, and its mechanism is well-understood to proceed via an acid-catalyzed pathway.
Under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), the initial step involves the protonation of the carbonyl oxygen of the Boc group. youtube.comyoutube.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent fragmentation. The lone pair of electrons on the nitrogen atom assists in the cleavage of the tert-butyl-oxygen bond, leading to the formation of a carbamic acid intermediate and a stable tert-butyl cation. acsgcipr.org The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. acsgcipr.org The tert-butyl cation can be quenched by a nucleophile or can eliminate a proton to form isobutene. acsgcipr.org
Kinetic studies on the deprotection of Boc-protected amines have revealed important details about the reaction order. For instance, the HCl-catalyzed deprotection has been shown to exhibit a second-order dependence on the acid concentration. acs.orgnih.gov In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, suggesting a more complex mechanism involving ion pairs. acs.orgnih.gov These findings are rationalized by a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate. acs.orgnih.gov
Key Steps in Acid-Catalyzed N-Boc Deprotection:
Protonation of the Boc group's carbonyl oxygen.
Fragmentation to form a carbamic acid and a tert-butyl cation.
Decarboxylation of the carbamic acid to yield the free amine and carbon dioxide.
Quenching or elimination of the tert-butyl cation.
| Reaction Condition | Key Mechanistic Feature | Intermediate Species | Byproducts |
|---|---|---|---|
| Strong Acid (e.g., TFA, HCl) | Acid-catalyzed fragmentation | Protonated carbamate, Carbamic acid, tert-butyl cation | Carbon dioxide, Isobutene/tert-butyl adducts |
| Thermolytic | Concerted proton transfer and release of isobutylene | Carbamic acid | Carbon dioxide, Isobutene |
Mechanistic Insights into Carbon-Nitrogen Bond Formation
The formation of the carbon-nitrogen bond in the synthesis of this compound itself, or in its subsequent reactions, is a fundamental transformation in organic synthesis. Generally, these reactions involve the interaction of a nucleophilic nitrogen atom with an electrophilic carbon center.
In the context of synthesizing the parent molecule, a plausible pathway involves the reaction of a 3-halopropionic acid derivative with cyclopentylamine (B150401), followed by N-Boc protection, or the conjugate addition of cyclopentylamine to an acrylate, followed by protection. The mechanism of C-N bond formation through nucleophilic substitution typically follows an S(_N)2 pathway, where the amine attacks the carbon bearing the leaving group, leading to inversion of stereochemistry if the carbon is chiral.
For more advanced C-N bond-forming reactions, such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction is employed. This powerful method allows for the formation of C-N bonds between aryl or vinyl halides/triflates and amines. The catalytic cycle is generally understood to involve:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the electrophile.
Ligand Exchange/Amine Coordination: The amine coordinates to the palladium(II) complex.
Deprotonation: A base deprotonates the coordinated amine to form an amido complex.
Reductive Elimination: The C-N bond is formed, and the desired product is released, regenerating the palladium(0) catalyst.
Computational studies and experimental evidence have provided deep insights into the elementary steps of these catalytic cycles, highlighting the importance of the ligand, base, and solvent in influencing the reaction efficiency and selectivity.
Studies on Stereochemical Control and Selectivity in Asymmetric Transformations
For derivatives of this compound that are chiral, or for reactions that introduce new stereocenters, the control of stereochemistry is of paramount importance. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a product.
In reactions involving N-Boc protected β-amino acids, stereochemical outcomes can be influenced by the bulky Boc group, which can direct incoming reagents to a specific face of the molecule. For instance, in the alkylation of an enolate derived from an N-Boc-β-amino acid ester, the stereochemistry of the newly formed stereocenter can be controlled by the existing stereocenter and the reaction conditions.
Catalytic asymmetric methods are particularly powerful for establishing stereocontrol. The use of chiral catalysts, such as transition metal complexes with chiral ligands, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For example, the asymmetric hydrogenation of a dehydroamino acid precursor to this compound using a chiral rhodium or ruthenium catalyst would proceed through a mechanism where the substrate coordinates to the chiral metal center in a specific orientation, leading to the delivery of hydrogen from a defined face.
Mechanistic studies in this area often involve the characterization of catalyst-substrate intermediates and the use of computational modeling to understand the origins of enantioselectivity. These studies help in the rational design of more efficient and selective catalysts.
Reaction Pathway Analysis of Amide Coupling Reactions
The carboxylic acid moiety of this compound allows for the formation of amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. Amide bond formation typically requires the activation of the carboxylic acid to generate a more reactive species that is susceptible to nucleophilic attack by an amine.
A variety of coupling reagents have been developed to facilitate this transformation, and their mechanisms have been extensively studied.
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond and a urea (B33335) byproduct. To suppress side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization.
Phosphonium (B103445) and Uronium/Guanidinium Salts (e.g., BOP, HBTU, HATU): These reagents also activate the carboxylic acid by forming active esters or other reactive intermediates. For example, HATU, in the presence of a base, reacts with the carboxylic acid to form an O-acyl-(tetramethyl)isouronium salt, which rapidly converts to a highly reactive N-oxy-azabenzotriazole active ester. This ester is then readily attacked by the amine.
The presence of the N-Boc group and the cyclopentyl substituent can introduce steric hindrance, which may affect the rate of the coupling reaction. nih.govresearchgate.net Mechanistic analysis helps in selecting the optimal coupling reagent and conditions to overcome such steric challenges and achieve high yields of the desired amide product. Computational studies have been instrumental in elucidating the transition states and intermediates in these coupling reactions, providing a detailed picture of the reaction pathways. chemrxiv.org
| Coupling Reagent Class | Example | Activating Mechanism | Key Intermediate |
|---|---|---|---|
| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Formation of an O-acylisourea | O-acylisourea |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Formation of a phosphonium ester | Acyloxyphosphonium salt |
| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Formation of an active ester via an isouronium salt | N-oxy-azabenzotriazole active ester |
Computational and Theoretical Studies on N Boc 3 Cyclopentylamino Propionic Acid and Its Derivatives
Molecular Modeling and Conformational Analysis
The flexibility of N-Boc-3-cyclopentylamino-propionic acid arises from several rotatable bonds: the bond connecting the cyclopentyl group to the nitrogen, the N-C bond of the propionic acid backbone, and the C-C bonds within the propionic acid chain. The bulky tert-butoxycarbonyl (Boc) protecting group also influences the molecule's accessible conformations due to steric hindrance.
Conformational analysis of this compound would typically involve a systematic search of the potential energy surface. This can be achieved through various computational methods, including molecular mechanics (MM) force fields and quantum mechanics (QM) calculations. A common approach is to perform a torsional scan for each rotatable bond to identify low-energy conformers. The resulting conformers can then be further optimized using more accurate methods, such as Density Functional Theory (DFT), to obtain their relative energies and geometries.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-N-Cα-Cβ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 1 | -60° (gauche) | 0.00 | Hydrogen bond between Boc=O and N-H |
| 2 | 180° (anti) | 1.25 | Minimal steric hindrance |
| 3 | 60° (gauche) | 0.85 | Weak C-H---O interaction |
Note: This data is illustrative and represents a potential outcome of a conformational analysis study.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations offer deep insights into the electronic structure of this compound, allowing for the prediction of its chemical reactivity. Methods like Density Functional Theory (DFT) are particularly useful for this purpose, providing a good balance between accuracy and computational cost.
Key parameters derived from these calculations help in understanding where and how the molecule is likely to react:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. For this compound, the carbonyl oxygens of the Boc group and the carboxylic acid would be expected to be electron-rich, while the N-H proton and the carboxylic acid proton would be electron-poor.
Atomic Charges: Calculating the partial charges on each atom can further refine the prediction of reactive sites.
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates moderate electron-donating ability. |
| LUMO Energy | -0.8 eV | Suggests a propensity to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Corresponds to good chemical stability. |
| Dipole Moment | 2.5 D | Indicates a polar molecule with potential for dipole-dipole interactions. |
Note: These values are hypothetical and would be determined through specific quantum chemical calculations.
Structure-Activity Relationship (SAR) Studies of Derivative Compounds
Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound like this compound. oncodesign-services.com SAR involves systematically modifying the molecular structure and assessing the impact of these changes on a specific biological endpoint. oncodesign-services.com By analyzing these relationships, medicinal chemists can identify the key structural features responsible for the desired activity. nih.gov
For this compound, several positions on the molecule could be modified to explore the SAR:
The Cyclopentyl Group: This group can be replaced with other cycloalkyl or aromatic rings to probe the effect of size, lipophilicity, and electronic properties on activity.
The Propionic Acid Chain: The length of the alkyl chain could be varied, or substituents could be introduced to alter the molecule's flexibility and polarity.
The Boc Protecting Group: While typically a protecting group, in a biological context, it could be replaced with other substituents to explore interactions with a target binding site.
A hypothetical SAR study might involve synthesizing a library of analogs and testing their activity in a relevant biological assay.
Table 3: Hypothetical SAR Data for Derivatives of this compound
| Compound ID | R1 (Cyclopentyl replacement) | R2 (Propionic acid modification) | Biological Activity (IC₅₀, µM) |
| 1 (Parent) | Cyclopentyl | -CH₂COOH | 10.5 |
| 2 | Cyclohexyl | -CH₂COOH | 5.2 |
| 3 | Phenyl | -CH₂COOH | 15.8 |
| 4 | Cyclopentyl | -CH(CH₃)COOH | 8.7 |
| 5 | Cyclopentyl | -CH₂CONH₂ | 25.1 |
Note: This data is for illustrative purposes to demonstrate the principles of an SAR study.
From this hypothetical data, one might conclude that increasing the size of the cycloalkyl group (cyclohexyl) enhances activity, while replacing it with a phenyl group is detrimental. Modification of the carboxylic acid to an amide also appears to reduce activity.
In Silico Design of Novel this compound Analogs
In silico design leverages computational tools to conceptualize and evaluate novel molecules before their actual synthesis, saving time and resources. Based on the insights from molecular modeling and SAR studies, new analogs of this compound can be designed with potentially improved properties.
The design process often involves:
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.
Molecular Docking: Simulating the binding of designed analogs to the active site of a target protein to predict their binding affinity and orientation.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules to assess their drug-likeness.
For instance, based on the hypothetical SAR in the previous section, new analogs could be designed with larger cycloalkyl groups or with specific substitutions on the cyclopentyl ring to enhance hydrophobic interactions within a target's binding pocket.
Table 4: Hypothetically Designed Analogs and Their Predicted Properties
| Analog ID | Proposed Modification | Predicted Improvement |
| A-1 | Replacement of cyclopentyl with 4-methylcyclohexyl | Enhanced binding affinity due to increased lipophilicity. |
| A-2 | Introduction of a hydroxyl group on the cyclopentyl ring | Improved solubility and potential for new hydrogen bonding. |
| A-3 | Bioisosteric replacement of carboxylic acid with a tetrazole | Increased metabolic stability and altered pKa. |
Note: The predicted improvements are hypothetical and would require experimental validation.
Through these iterative cycles of in silico design, computational evaluation, and subsequent synthesis and testing, the properties of this compound can be systematically optimized to develop potent and selective therapeutic agents.
Advanced Analytical Methodologies in the Study of N Boc 3 Cyclopentylamino Propionic Acid
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy)
Spectroscopic techniques are indispensable for the structural elucidation of N-Boc-3-cyclopentylamino-propionic acid, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise connectivity of atoms within the molecule. Both ¹H and ¹³C NMR spectra offer unique insights.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic signals for this compound would include a singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) group, typically found in the upfield region. The protons of the cyclopentyl ring would appear as a series of multiplets. The protons on the propionic acid backbone, specifically those adjacent to the chiral center and the carboxylic acid, would also exhibit distinct chemical shifts and coupling patterns.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key resonances would include the carbonyl carbons of the Boc protecting group and the carboxylic acid, which appear in the downfield region of the spectrum. The quaternary carbon of the Boc group, the carbons of the cyclopentyl ring, and the carbons of the propionic acid chain would each have characteristic chemical shifts.
Typical ¹H and ¹³C NMR Data:
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~1.40 (s, 9H) | ~28.5 (3C) |
| Boc (C(CH₃)₃) | - | ~79.5 |
| Boc (C=O) | - | ~156.0 |
| Cyclopentyl-H | ~1.20-1.90 (m, 9H) | ~24.0 (2C), ~33.0 (2C), ~58.0 |
| Propionic Acid-CH₂ | ~2.50-2.70 (m, 2H) | ~38.0 |
| Propionic Acid-CH | ~3.80-4.00 (m, 1H) | ~55.0 |
| Carboxylic Acid-COOH | ~12.0 (br s, 1H) | ~173.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) or adducts with solvent or salt ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 272.1856 |
| [M+Na]⁺ | 294.1675 |
| [M-H]⁻ | 270.1711 |
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A strong absorption around 1700-1720 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid, and another strong band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the Boc-carbamate. C-H stretching vibrations of the alkyl groups (cyclopentyl and propionic chain) would be observed in the 2850-3000 cm⁻¹ region.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1720 |
| Boc Group | C=O stretch | 1680-1700 |
| Alkyl Groups | C-H stretch | 2850-3000 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, Chiral Chromatography)
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the chemical purity of the compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acidic modifier (such as trifluoroacetic acid or formic acid), is typically employed. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Chiral Chromatography is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are commonly used for the separation of N-protected amino acids. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Typical Chiral HPLC Method Parameters:
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD) |
| Mobile Phase | Hexane/Isopropanol or other suitable solvent mixture |
| Detection | UV at a suitable wavelength (e.g., 210 nm) |
X-ray Crystallography for Absolute Stereochemistry Determination (if applicable)
In cases where a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique involves diffracting X-rays off the crystal lattice, which provides a three-dimensional map of the electron density of the molecule. This allows for the unambiguous assignment of the R or S configuration at the chiral center. While not always feasible if the compound does not readily crystallize, it remains the ultimate tool for structural verification. The successful application of this technique would yield precise bond lengths, bond angles, and the absolute configuration of the stereocenter.
Future Research Directions and Innovations in N Boc 3 Cyclopentylamino Propionic Acid Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for N-Boc-3-cyclopentylamino-propionic acid and related β-amino acids often rely on established but potentially inefficient or environmentally taxing methods. The future of its synthesis lies in the adoption of greener and more economical approaches.
One promising avenue is the exploration of biocatalysis . The use of enzymes, such as transaminases or engineered enzymes, could enable the stereoselective synthesis of the chiral centers in derivatives of this compound under mild conditions, often in aqueous media. This approach would significantly reduce the reliance on hazardous reagents and solvents typically used in traditional organic synthesis.
Continuous flow chemistry presents another significant opportunity for process optimization. Transferring the synthesis from batch reactors to continuous flow systems can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. Flow chemistry also facilitates easier scale-up and can be integrated with real-time reaction monitoring and automated optimization.
Furthermore, research into novel catalytic systems, such as those based on earth-abundant metals, could replace expensive and toxic heavy metal catalysts. The development of one-pot or tandem reactions that minimize intermediate isolation and purification steps will also contribute to more sustainable and cost-effective production.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering, process optimization for industrial scale. |
| Continuous Flow Chemistry | Improved reaction control, higher yields, enhanced safety, easier scalability. | Reactor design, integration of in-line purification and analysis. |
| Novel Catalysis | Reduced cost, lower toxicity, improved efficiency. | Development of catalysts based on earth-abundant metals, catalyst recycling. |
Expansion of Applications in Medicinal Chemistry and Materials Science
In medicinal chemistry , this compound serves as a crucial building block for the synthesis of peptidomimetics and other biologically active molecules. The cyclopentyl group can impart favorable properties such as increased metabolic stability and enhanced binding affinity to biological targets. Future research will likely focus on incorporating this moiety into novel drug candidates for a range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Its use in the construction of constrained peptides and macrocycles is a particularly promising area for creating compounds with improved pharmacological profiles.
The unique structural features of this compound also suggest potential applications in materials science . Its incorporation into polymers could lead to the development of novel biomaterials with tailored properties, such as biodegradability, biocompatibility, and specific recognition capabilities. These materials could find use in tissue engineering, drug delivery systems, and advanced sensor technologies.
| Application Area | Potential Impact | Research Directions |
| Medicinal Chemistry | Development of more stable and potent drug candidates. | Incorporation into peptidomimetics, macrocycles, and small molecule inhibitors. |
| Materials Science | Creation of advanced biomaterials with tailored properties. | Synthesis of functional polymers, hydrogels, and surface coatings. |
Exploration of Novel Derivatization Strategies
The functional handles of this compound—the carboxylic acid and the protected amine—offer numerous possibilities for derivatization to create a diverse range of molecular scaffolds. Future research will undoubtedly explore novel chemical transformations to expand the chemical space accessible from this building block.
Strategies may include:
Modification of the cyclopentyl ring: Introduction of additional functional groups on the cyclopentyl moiety could modulate the steric and electronic properties of the molecule, leading to derivatives with fine-tuned biological activities.
Diverse coupling reactions: Moving beyond standard amide bond formation, the use of the carboxylic acid in reactions such as esterifications, reductions to alcohols, or conversions to ketones will yield a variety of new compounds.
Post-deprotection modifications: Following the removal of the Boc protecting group, the resulting free amine can be engaged in a wide array of reactions, including reductive amination, sulfonylation, and arylation, to generate libraries of compounds for screening.
Integration with Automation and High-Throughput Synthesis Platforms
The increasing demand for large and diverse compound libraries for drug discovery and materials science necessitates the integration of synthetic chemistry with automation and high-throughput platforms. This compound is well-suited for such applications due to its stability and predictable reactivity.
Future innovations will likely involve:
Automated peptide synthesizers: The use of this compound in automated solid-phase peptide synthesis (SPPS) will accelerate the creation of novel peptides and peptidomimetics. google.com
Robotic synthesis platforms: High-throughput synthesis platforms can be programmed to perform a series of derivatization reactions on the this compound core, rapidly generating large libraries of related compounds for biological screening.
Computational and machine learning approaches: The integration of computational models and machine learning algorithms can aid in the design of virtual libraries of derivatives and predict their properties, guiding synthetic efforts towards the most promising candidates. This synergy between computational design and automated synthesis will significantly accelerate the discovery of new molecules with desired functions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity N-Boc-3-cyclopentylamino-propionic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves Boc-protection of the cyclopentylamine moiety followed by coupling to propionic acid derivatives. For example, carbodiimide-based coupling agents like EDC/NHS (as used in peptide synthesis) can facilitate amide bond formation . Purification via recrystallization (as indicated by melting point data in catalog entries, e.g., 130–131°C for structurally similar Boc-protected compounds) ensures high purity . Validate purity using HPLC (>95% threshold) and confirm structural integrity via H/C NMR and mass spectrometry.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR : H NMR should resolve cyclopentyl protons (δ 1.4–2.1 ppm) and the Boc tert-butyl group (δ 1.4 ppm). C NMR confirms carbonyl groups (e.g., Boc carbonyl at ~155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (e.g., calculated for : 257.16 g/mol).
- FT-IR : Look for N-H stretching (~3300 cm) and carbonyl vibrations (~1700 cm) .
Q. What storage conditions are optimal to prevent degradation of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture, as Boc groups are susceptible to acidic hydrolysis. Periodic stability testing via TLC or HPLC is recommended to detect degradation (e.g., free amine formation) .
Advanced Research Questions
Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS) while minimizing side reactions?
- Methodological Answer : Use orthogonal protection strategies:
- Deprotection : Remove the Boc group with TFA/CHCl (1:1 v/v) while retaining acid-labile resin linkages.
- Coupling : Activate the carboxylic acid with HOBt/DIC to reduce racemization. Monitor coupling efficiency via Kaiser test or Fmoc-deprotection UV monitoring .
- Side Reaction Mitigation : Pre-activate the carboxylate with TCEP to disulfide bond interference in thiol-containing systems .
Q. How should researchers resolve contradictions in NMR data arising from rotameric equilibria or solvent effects?
- Methodological Answer :
- Temperature Variation : Acquire NMR spectra at elevated temperatures (e.g., 50°C) to reduce rotameric splitting in cyclopentyl or propionic moieties.
- Solvent Screening : Compare spectra in DMSO-d vs. CDCl; DMSO may stabilize specific conformers.
- 2D NMR : Use H-C HSQC/HMBC to assign overlapping signals unambiguously .
Q. What strategies improve the coupling efficiency of this compound in sterically hindered reactions?
- Methodological Answer :
- Activation Reagents : Replace EDC with HATU or PyAOP for higher coupling yields in bulky environments.
- Microwave Assistance : Apply microwave irradiation (50–100 W, 50°C) to enhance reaction kinetics.
- Additives : Use DMAP or HOAt (1–5 mol%) to stabilize active intermediates .
Data Analysis and Optimization
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodological Answer : Conduct kinetic studies using in-situ FT-IR or ReactIR to identify rate-limiting steps. For exothermic reactions (e.g., Boc deprotection), use controlled addition via syringe pump. Pilot batch data (e.g., 1g vs. 5g scales in catalog entries ) can inform solvent volume adjustments and purification workflows.
Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in cyclopentyl ring functionalization.
- Molecular Dynamics : Simulate solvation effects in coupling reactions using GROMACS or AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
